molecular formula C22H26N4O6 B555724 NG,NG,-Di-Cbz-L-arginine CAS No. 4125-79-5

NG,NG,-Di-Cbz-L-arginine

Cat. No. B555724
CAS RN: 4125-79-5
M. Wt: 442.5 g/mol
InChI Key: YVEVTHZNIALJHD-SFHVURJKSA-N
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Description

NG,NG,-Di-Cbz-L-arginine is a chemical compound with the empirical formula C22H26N4O6 . It has a molecular weight of 442.47 .


Molecular Structure Analysis

The molecular structure of NG,NG,-Di-Cbz-L-arginine can be represented by the SMILES string NC(CCCN(C(=N)NC(=O)OCc1ccccc1)C(=O)OCc2ccccc2)C(O)=O .


Physical And Chemical Properties Analysis

NG,NG,-Di-Cbz-L-arginine is a compound that should be stored at a temperature of -20°C .

Scientific Research Applications

Enzymatic Interactions and Metabolism

  • Enzyme Characteristics : NG,NG-dimethylarginine dimethylaminohydrolase, an enzyme identified in rat kidney, plays a role in the metabolism of NG,NG-dimethyl-L-arginine. This enzyme, consisting of a single polypeptide with a molecular weight of approximately 33,000, is highly specific for NG,NG-dimethyl-L-arginine and NG-monomethyl-L-arginine (Ogawa, Kimoto, & Sasaoka, 1989).

  • Nitric Oxide Synthase Interaction : NG-methyl-L-arginine functions as both an alternate substrate and a mechanism-based inhibitor of nitric oxide synthase, particularly in the inducible form found in murine macrophages (Olken & Marletta, 1993).

  • Metabolism in Human Red Blood Cells : An enzyme capable of hydrolyzing methylated inhibitors of nitric oxide synthase, including NG,NG-dimethyl-l-arginine, is present in human red blood cells. This finding suggests a potential role in the metabolism of methylated arginines in various diseases (Kang et al., 2001).

Biological Role and Pathophysiological Implications

  • Arginine Metabolism and NO Biosynthesis : NG-hydroxy-L-arginine, an intermediate in nitric oxide biosynthesis, is a potent competitive inhibitor of rat liver arginase, suggesting its significance in regulating nitric oxide levels in tissues like liver or macrophages (Daghigh, Fukuto, & Ash, 1994).

  • Mechanistic Probes of N-Hydroxylation : Studies using NG-hydroxy-L-arginine and its derivatives as mechanistic probes have provided insights into the initial steps of nitric oxide synthase reactions in murine macrophages, revealing complex biochemical interactions and highlighting the enzyme's specificity (Pufahl et al., 1992).

  • Influence on Endothelium-Dependent Relaxation : NG-amino-L-arginine, a structural analog of L-arginine, has been found to significantly influence endothelium-dependent relaxation and contraction in isolated bovine pulmonary artery rings, pointing to its potential as a chemical probe for studying L-arginine-derived nitric oxide synthesis (Fukuto, Wood, Byrns, & Ignarro, 1990).

  • Cardiovascular and Renal Systems Impact : Elevated levels of asymmetrically methylated arginines like NG,NG-dimethyl-L-arginine are associated with diseases such as diabetes mellitus, potentially due to their inhibition of nitric oxide synthase activity and impact on vascular function (Tsikas et al., 2018).

  • Enzyme Catalyzing Direct Conversion to L-Citrulline : An enzyme that directly converts NG,NG-dimethyl-L-arginine to L-citrulline has been identified in rats, suggesting a specific metabolic pathway for this compound (Ogawa, Kimoto, & Sasaoka, 1987).

  • Platelet Aggregation Influence : NG-methylated arginine vasopressin peptides, including symmetric and asymmetric dimethylated forms, have been shown to induce platelet aggregation, indicating their potential biological significance in cardiovascular health (Bollenbach et al., 2020).

Future Directions

L-Arginine has been evaluated both in animal models and in human subjects for its functional relevance in diabetes mellitus . Several lines of evidence indicate that L-Arginine has beneficial effects in diabetes and numerous studies advocate its administration to attenuate glucose intolerance in diabetic patients . This suggests potential future directions for the study and application of NG,NG,-Di-Cbz-L-arginine.

properties

IUPAC Name

2-amino-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUMRXRWHYQIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585106
Record name N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NG,NG,-Di-Cbz-L-arginine

CAS RN

4125-79-5
Record name N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UA Hasan, G Trinchieri, J Vlach - Journal of Biological Chemistry, 2005 - ASBMB
Toll-like receptors (TLRs) are proteins involved in recognition of foreign pathogen-associated molecular patterns and activation of processes leading to innate immune recognition. We …
Number of citations: 95 www.jbc.org

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